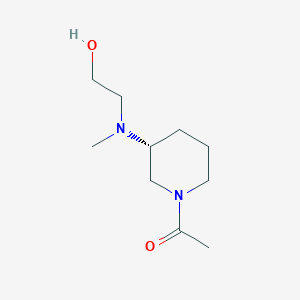![molecular formula C10H20N2O2 B7986336 [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986336.png)
[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethyl group attached to an amino-acetic acid backbone. The presence of the chiral center at the pyrrolidine ring adds to its complexity and potential for enantioselective interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using a methylating agent like methyl iodide.
Attachment of the Ethyl Group: The ethyl group is introduced through an ethylation reaction, often using ethyl bromide or ethyl chloride.
Formation of the Amino-Acetic Acid Backbone: This step involves the reaction of the pyrrolidine derivative with chloroacetic acid under basic conditions to form the amino-acetic acid structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the amino-acetic acid backbone, converting it to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the amino-acetic acid backbone.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
Chemistry
In chemistry, [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral center makes it a candidate for studying enantioselective binding to proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-propionic acid: Similar structure but with a propionic acid backbone.
[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-butyric acid: Similar structure but with a butyric acid backbone.
Uniqueness
The uniqueness of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid lies in its specific combination of functional groups and the presence of a chiral center
属性
IUPAC Name |
2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBORLIOLORZRLH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986261.png)
![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986269.png)
![1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986276.png)
![1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986291.png)
![1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986296.png)

![1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986302.png)
![1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986303.png)
![1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986308.png)
![[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986322.png)
![[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986326.png)
![[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986330.png)
![[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986352.png)
